molecular formula C20H23N3O3S2 B3412317 N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 932967-22-1

N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B3412317
CAS RN: 932967-22-1
M. Wt: 417.5 g/mol
InChI Key: VGESNGHCOKOPTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide, is C20H23N3O3S2. The molecular weight is 417.54.


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide” are not available, similar compounds have shown antitumor activities . For instance, compound 6a could inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .

Scientific Research Applications

Antioxidant Activity

The compound has been tested for its antioxidant properties . It was found to have a high interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl radical), a stable free radical, and showed significant inhibitory potency . This suggests that the compound could be used in research related to oxidative stress and related diseases.

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory activity . It was found to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response . This suggests potential applications in the research and treatment of inflammatory diseases.

Lipid Peroxidation Inhibition

The compound showed potent inhibition of lipid peroxidation . Lipid peroxidation is a process that can lead to cell damage, and is involved in several diseases such as atherosclerosis and cancer. Therefore, this compound could be useful in researching these conditions.

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is part of the compound’s structure, has been reported to have antimicrobial activity . This suggests potential applications in the research and treatment of microbial infections.

Antiviral Activity

The same scaffold has also been reported to have antiviral activity . This could make the compound useful in antiviral research and drug development.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with antihypertensive activity . This suggests potential applications in the research and treatment of hypertension.

Antidiabetic Activity

The scaffold has also been reported to have antidiabetic activity . This could make the compound useful in diabetes research and drug development.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with anticancer activity . This suggests potential applications in cancer research and treatment.

properties

IUPAC Name

N-benzyl-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-2-3-13-23-17-11-7-8-12-18(17)28(25,26)22-20(23)27-15-19(24)21-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGESNGHCOKOPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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